

How to dissolve and prepare Hki-357 for experiments

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Compound of Interest

Compound Name: Hki-357

Cat. No.: B1662958

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Application Notes and Protocols for HKI-357 An Irreversible Dual Inhibitor of EGFR and ERBB2 for Preclinical Research

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Introduction

HKI-357 is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ERBB2), also known as HER2.[1][2] It exerts its inhibitory effects by covalently binding to specific cysteine residues within the catalytic domains of EGFR (Cys773) and ERBB2 (Cys805).[3] This irreversible binding leads to the suppression of receptor autophosphorylation and subsequent blockade of downstream signaling pathways, including the AKT and MAPK/ERK pathways.[1][3] **HKI-357** has demonstrated efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly in cells harboring EGFR mutations that are resistant to reversible inhibitors like gefitinib.[3]

These application notes provide detailed protocols for the dissolution and preparation of **HKI-357** for use in various experimental settings, including in vitro cell-based assays and in vivo animal studies.

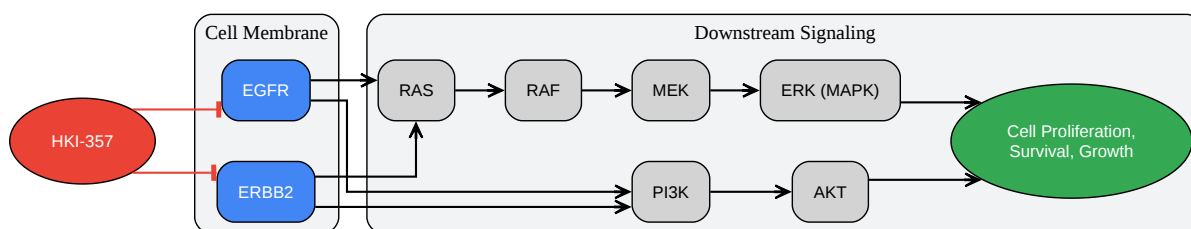
Physicochemical and Biological Properties

A summary of the key properties of **HKI-357** is provided in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₃₁ H ₂₉ ClFN ₅ O ₃	[4]
Molecular Weight	574.05 g/mol	[4]
Appearance	Solid	[5]
Purity	≥98%	[2][5]
IC ₅₀ (EGFR)	34 nM	[1][2][3]
IC ₅₀ (ERBB2/HER2)	33 nM	[1][2][3]

Signaling Pathway of HKI-357 Inhibition

The diagram below illustrates the mechanism of action of **HKI-357**. By irreversibly inhibiting EGFR and ERBB2, **HKI-357** blocks the activation of key downstream signaling pathways involved in cell proliferation, survival, and growth.



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Caption: **HKI-357** signaling pathway inhibition.

Experimental Protocols

I. In Vitro Experiments: Preparation of HKI-357 Stock and Working Solutions

For cell-based assays, **HKI-357** is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted in cell culture medium to the desired final concentration.

Materials:

- **HKI-357** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Appropriate cell culture medium

Protocol for Preparing a 10 mM Stock Solution:

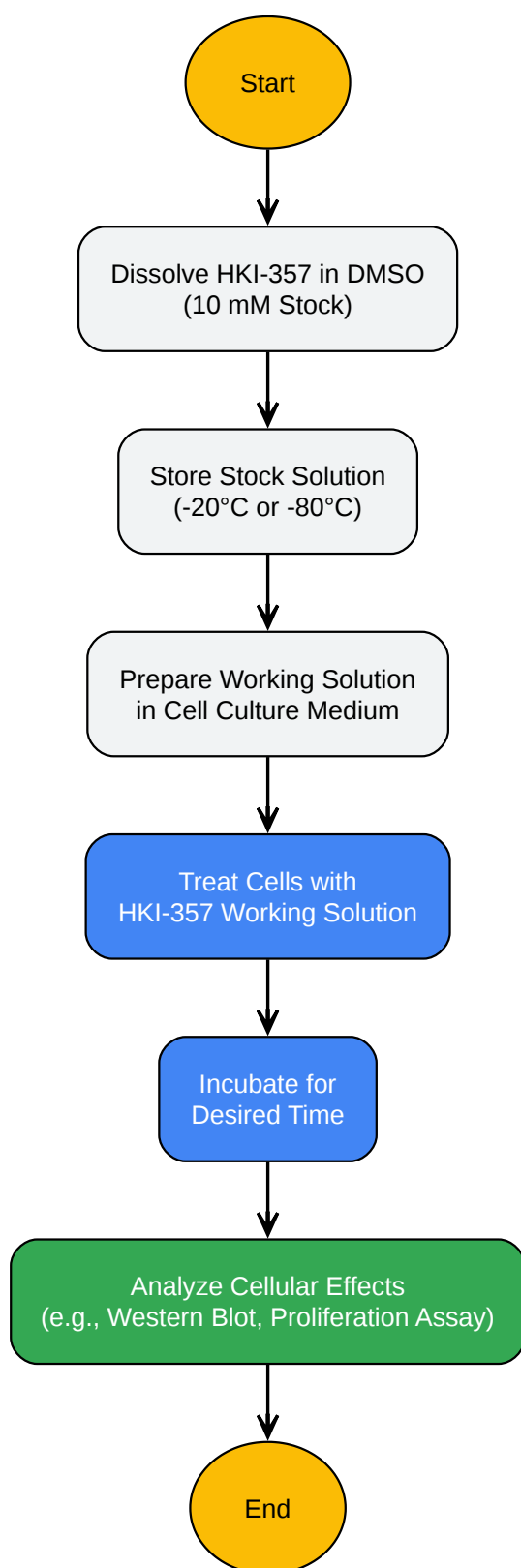
- Calculate the required mass of **HKI-357**:
 - Molecular Weight (MW) of **HKI-357** = 574.05 g/mol
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = 10 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 574.05 \text{ g/mol} \times 1 \text{ mL} = 0.00574 \text{ g} = 5.74 \text{ mg}$
- Dissolution:
 - Aseptically weigh out 5.74 mg of **HKI-357** powder and transfer it to a sterile microcentrifuge tube.
 - Add 1 mL of sterile DMSO to the tube.
 - Vortex or gently warm the solution to ensure complete dissolution. The solubility of **HKI-357** is reported to be up to 100 mM in DMSO.[6]
- Storage:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[1\]](#)

Protocol for Preparing Working Solutions:

- Thaw the stock solution:
 - Thaw an aliquot of the 10 mM **HKI-357** stock solution at room temperature.
- Dilution:
 - Dilute the stock solution in your desired cell culture medium to the final experimental concentration. For example, to prepare a 10 µM working solution in 10 mL of medium:
 - $(10 \text{ mM}) * V_1 = (10 \text{ µM}) * (10 \text{ mL})$
 - $V_1 = (10 \text{ µM} * 10 \text{ mL}) / 10,000 \text{ µM} = 0.01 \text{ mL} = 10 \text{ µL}$
 - Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
 - It is recommended to perform serial dilutions for lower concentrations to ensure accuracy.
- Important Considerations:
 - The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
 - Prepare working solutions fresh for each experiment.

Experimental Workflow for In Vitro Studies:



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Caption: Workflow for preparing and using **HKI-357** in vitro.

II. In Vivo Experiments: Preparation of HKI-357 Formulation

For animal studies, **HKI-357** can be formulated for oral or intraperitoneal administration. The following protocols provide two options for preparing a suspension of **HKI-357**.

Protocol 1: DMSO and Saline Formulation

This protocol is suitable for preparing a solution for intraperitoneal injection.

Materials:

- **HKI-357** powder
- Dimethyl sulfoxide (DMSO)
- Saline (0.9% sodium chloride in sterile water)

Formulation (Example for a 1 mg/mL solution):

- Dissolve **HKI-357** in DMSO:
 - For a final concentration of 1 mg/mL in a 10% DMSO solution, first dissolve 10 mg of **HKI-357** in 1 mL of DMSO.
- Dilute with Saline:
 - Slowly add 9 mL of saline to the DMSO solution while vortexing to create a 1 mg/mL solution in 10% DMSO/90% saline.
- Administration:
 - It is recommended to prepare this formulation fresh on the day of use.
 - If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Protocol 2: SBE- β -CD Formulation for Oral or Intraperitoneal Administration

This protocol yields a suspended solution that can be used for oral gavage or intraperitoneal injection.

Materials:

- **HKI-357** powder
- Dimethyl sulfoxide (DMSO)
- SBE- β -CD (Sulfobutyl ether beta-cyclodextrin)
- Saline (0.9% sodium chloride in sterile water)

Formulation (for a 2.5 mg/mL suspended solution):

- Prepare 20% SBE- β -CD in Saline:
 - Dissolve 2 g of SBE- β -CD in 10 mL of saline. Gentle heating may be required.
- Prepare **HKI-357** Solution:
 - Add each solvent one by one to the **HKI-357** powder.
 - For a final volume of 1 mL:
 - Start with 100 μ L of DMSO and add it to 2.5 mg of **HKI-357**.
 - Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Suspension and Administration:
 - The resulting mixture will be a suspended solution.
 - Ultrasonication may be necessary to achieve a uniform suspension.[\[1\]](#)
 - This formulation should be prepared fresh daily.

Quantitative Data Summary for In Vivo Formulation:

Formulation Component	Protocol 1 (1 mg/mL)	Protocol 2 (2.5 mg/mL)
HKI-357	1 mg	2.5 mg
DMSO	10% (v/v)	10% (v/v)
Saline	90% (v/v)	-
20% SBE- β -CD in Saline	-	90% (v/v)
Final Concentration	1 mg/mL	2.5 mg/mL (suspended)
Administration Route	Intraperitoneal	Oral or Intraperitoneal

Safety Precautions

HKI-357 is a potent chemical compound. Standard laboratory safety procedures should be followed when handling this substance. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

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